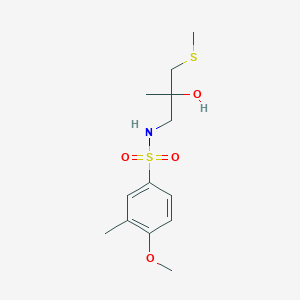

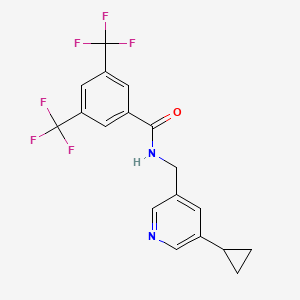

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxy-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

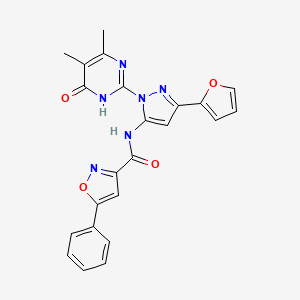

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with sulfonyl chloride. For instance, in one study, the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution yielded a parent sulfonamide molecule, which was further treated with various alkyl/aralkyl halides to produce a series of new derivatives . This method could potentially be adapted for the synthesis of "N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxy-3-methylbenzenesulfonamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and geometry of sulfonamide derivatives can be studied using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as computational methods like DFT calculations . These techniques help in understanding the electronic transitions, vibrational wavenumbers, and chemical shifts associated with the compound's structure. Hirshfeld surface analysis and NBO investigations can also provide insights into intermolecular interactions and intramolecular hydrogen bonding .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. For example, N-chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent for a range of substrates, including diketones and aromatic amines . The reactivity of "N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxy-3-methylbenzenesulfonamide" could be explored in similar chlorination reactions or other transformations relevant to its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, can be influenced by their structure. For instance, poor water solubility has been reported for certain sulfonamide compounds, which necessitates further chemical modifications to optimize their pharmacological properties . The compound may also exhibit specific physical and chemical properties that could be analyzed through experimental studies and computational predictions .

Case Studies

While no direct case studies on "N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxy-3-methylbenzenesulfonamide" are provided, the papers discuss various applications of sulfonamide derivatives. For example, some derivatives have shown inhibitory activity against acetylcholinesterase, which is relevant for Alzheimer's disease treatment . Others have been investigated for their anticancer properties and as inhibitors of the HIF-1 pathway in cancer models . These studies could serve as a basis for exploring the potential applications of the compound .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy for Cancer

A study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups for photodynamic therapy applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Anti-HIV Activities

Research by Zareef et al. (2007) on novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, including synthesis and evaluation for antifungal and anti-HIV activities, indicates the potential use of these compounds in developing new therapeutic agents (Zareef et al., 2007).

Antitumor Activity

Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, for their antitumor activity. These compounds showed potential as cell cycle inhibitors in cancer treatment, with some advancing to clinical trials (Owa et al., 2002).

Anticancer Agents Development

Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives, evaluated for anticancer effect on various cancer cell lines. Among these, certain compounds exhibited high anticancer potential, particularly against human gastric and colorectal adenocarcinomas, suggesting their promise as lead compounds for developing new anticancer agents (Tsai et al., 2016).

Corrosion Inhibition

Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron corrosion. The study involved quantum chemical calculations and molecular dynamics simulations, indicating that these compounds can effectively inhibit corrosion, providing a basis for developing new corrosion inhibitors (Kaya et al., 2016).

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4S2/c1-10-7-11(5-6-12(10)18-3)20(16,17)14-8-13(2,15)9-19-4/h5-7,14-15H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJFJCFLEPRXKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(CSC)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxy-3-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2504007.png)

![9-(4-chlorobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2504008.png)

![4-[(biphenyl-4-ylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B2504011.png)

![N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2504015.png)

![N-[1-(2-Methylpropyl)pyrazol-4-yl]-N-(1,2-thiazol-5-ylmethyl)prop-2-enamide](/img/structure/B2504017.png)

![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)

![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)

![2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2504026.png)